molecular formula C14H17N3O3 B5969355 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide

2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide

Cat. No. B5969355
M. Wt: 275.30 g/mol
InChI Key: FEBWNDWLNRCBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is an imidazolidine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide is not fully understood. However, research has shown that the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has also been found to have a neuroprotective effect, with research showing that it can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using various methods. 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide is also relatively inexpensive, making it a cost-effective option for research. However, there are also limitations to using 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide in lab experiments. The compound is highly reactive and can be toxic in high doses. Additionally, 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide. One area of interest is the development of new synthesis methods that can improve the efficiency and yield of the compound. Another area of research is the investigation of 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide's potential use as a diagnostic tool for detecting cancer cells. Further studies are also needed to fully understand the mechanism of action of 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide and its potential applications in various fields of scientific research.

Synthesis Methods

2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has been synthesized using various methods, including the reaction of 4-methylbenzylamine with N-methyl-2,5-dioxoimidazolidine-4-acetamide. Another method involves the reaction of 4-methylbenzylamine with N-methyl-2,5-dioxoimidazolidine-4-carboxylic acid, followed by the decarboxylation of the resulting product. The synthesis of 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has also been achieved using microwave irradiation, which has been found to be a more efficient method.

Scientific Research Applications

2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has also been studied for its potential anticancer properties, with research showing that it can induce apoptosis in cancer cells. Additionally, 2-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-methylbenzyl)acetamide has been investigated for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-3-5-10(6-4-9)8-17(2)12(18)7-11-13(19)16-14(20)15-11/h3-6,11H,7-8H2,1-2H3,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBWNDWLNRCBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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